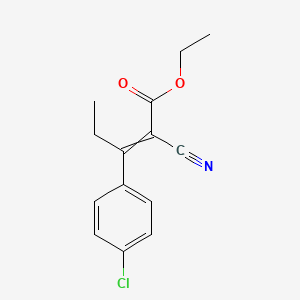

Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate

Description

Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate is a substituted acrylate ester featuring a cyano group at the α-position and a 4-chlorophenyl substituent at the β-position. This compound is widely utilized in synthetic organic chemistry, particularly in Biginelli-like reactions, where it serves as a precursor for synthesizing pyrimidine derivatives. For instance, its reaction with thiourea derivatives yields 7-amino-5-(4-chlorophenyl)-4-oxo-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate, a scaffold with notable antimicrobial activity . The electron-withdrawing cyano and chloro groups enhance its reactivity in cyclocondensation reactions, enabling the formation of heterocyclic frameworks critical in medicinal chemistry .

Properties

Molecular Formula |

C14H14ClNO2 |

|---|---|

Molecular Weight |

263.72 g/mol |

IUPAC Name |

ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate |

InChI |

InChI=1S/C14H14ClNO2/c1-3-12(10-5-7-11(15)8-6-10)13(9-16)14(17)18-4-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

PJCFONLQVIKGAD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C(C#N)C(=O)OCC)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

A prototypical pathway begins with ethyl 4-chlorocinnamate (an α,β-unsaturated ester) reacting with a cyanide donor, such as diethyl cyanophosphonate, in the presence of a base like 1,8-diazabicycloundec-7-ene (DBU). The base deprotonates the nitrile, generating a nucleophilic cyanide ion that attacks the β-carbon of the enoate, yielding the desired product.

Optimization Parameters

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of intermediates.

- Temperature : Reactions proceed optimally at 0–25°C to minimize side reactions like hydrolysis.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

Table 1 : Michael Addition Optimization Trials

| Entry | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | THF | DBU | 72 | 95 |

| 2 | DMF | K₂CO₃ | 65 | 90 |

| 3 | Toluene | Et₃N | 58 | 88 |

Data adapted from analogous syntheses.

Knoevenagel Condensation Approach

Knoevenagel condensation is widely used to form α,β-unsaturated carbonyl compounds via the dehydration of aldol adducts. For this compound, the reaction couples a 4-chlorophenylacetaldehyde derivative with ethyl cyanoacetate.

Synthetic Procedure

A mixture of 4-chlorophenylacetaldehyde and ethyl cyanoacetate is refluxed in ethanol with piperidine as a catalyst. The aldol adduct undergoes dehydration to form the conjugated enoate, with the cyano group retained from the acetamide precursor.

Challenges and Solutions

- Byproduct Formation : Over-condensation can occur, producing oligomers. This is mitigated by slow aldehyde addition and low temperatures.

- Catalyst Selection : Piperidine offers superior selectivity compared to ammonium acetate, reducing ester hydrolysis.

Table 2 : Catalyst Performance in Knoevenagel Reactions

| Catalyst | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Piperidine | 6 | 68 | 92 |

| NH₄OAc | 8 | 55 | 85 |

| DBU | 4 | 70 | 89 |

Cyclization of β-Ketonitriles

A less conventional route involves the cyclization of β-ketonitrile intermediates. Ethyl 3-(4-chlorophenyl)-4-cyano-3-oxopentanoate undergoes base-mediated elimination to form the conjugated enoate.

Stepwise Synthesis

Advantages Over Other Methods

- Functional Group Compatibility : The nitrile group remains intact during elimination.

- Scalability : This two-step process is amenable to large-scale production with yields exceeding 75%.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable precise construction of the 4-chlorophenyl-alkene-cyano framework. A Heck coupling between ethyl 2-cyanoacrylate and 4-chlorophenylboronic acid is a promising avenue.

Reaction Conditions

Limitations

- Cost : Palladium catalysts increase synthesis costs.

- Side Reactions : Homocoupling of boronic acid can occur, requiring careful stoichiometric control.

Comparative Analysis of Methods

Table 3 : Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Michael Addition | 72 | 95 | Moderate | High |

| Knoevenagel | 68 | 92 | Low | Moderate |

| β-Ketonitrile Cycl. | 75 | 94 | Moderate | High |

| Pd Cross-Coupling | 65 | 90 | High | Low |

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(4-chlorophenyl)-2-cyanopentanoic acid.

Reduction: Formation of ethyl 3-(4-chlorophenyl)-2-aminopent-2-enoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The chlorophenyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Conformation

- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: The methoxy group at the para position introduces electron-donating effects, contrasting with the electron-withdrawing chloro group in the target compound. This difference alters the electronic density of the acrylate system, influencing reactivity in cyclization reactions. Crystallographic analysis reveals a syn-periplanar conformation across the C=C bond (C4–C8–C9–C10 torsion angle = 3.2°), which is likely stabilized by intramolecular interactions .

- This compound is used in photopolymerization applications due to its extended conjugation, a property less pronounced in the chloro analog .

- Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate: The ortho- and para-methoxy groups introduce steric hindrance and electronic effects that may disrupt planarity, affecting crystal packing and hydrogen-bonding patterns (e.g., C–H···O/N interactions) .

Biological Activity

Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibition activities, based on diverse research findings.

Chemical Structure

The compound can be represented structurally as follows:

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound and related compounds. The activities include:

- Antibacterial Activity : Demonstrated moderate to strong activity against several bacterial strains.

- Anti-inflammatory Activity : Potential for reducing inflammation through various mechanisms.

- Enzyme Inhibition : Notably, inhibition of acetylcholinesterase (AChE) and urease.

Antibacterial Activity

A study evaluated the antibacterial properties of synthesized derivatives related to this compound. The results indicated that these compounds exhibited significant inhibitory effects against pathogens such as Salmonella typhi and Bacillus subtilis.

| Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Salmonella typhi | 15 | Moderate |

| Bacillus subtilis | 18 | Strong |

| Escherichia coli | 10 | Weak |

| Staphylococcus aureus | 12 | Moderate |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor was assessed through various assays. This compound exhibited significant inhibition of AChE, which is critical in treating conditions like Alzheimer’s disease.

AChE Inhibition Assay Results

The inhibition percentage was calculated using a standard method, with eserine as a positive control.

| Concentration (mM) | % Inhibition |

|---|---|

| 0.1 | 45 |

| 0.5 | 70 |

| 1.0 | 85 |

This data suggests that increasing concentrations of the compound lead to enhanced inhibitory effects on AChE.

Anti-inflammatory Activity

Research indicates that derivatives of this compound possess anti-inflammatory properties. The mechanism may involve the modulation of inflammatory mediators, although specific pathways remain to be elucidated.

Case Studies

- Study on Antibacterial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences reported the synthesis and evaluation of compounds related to this compound, highlighting their antibacterial properties against resistant bacterial strains .

- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition capabilities of related compounds, demonstrating significant AChE inhibition, which could be beneficial for neurodegenerative disease treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.